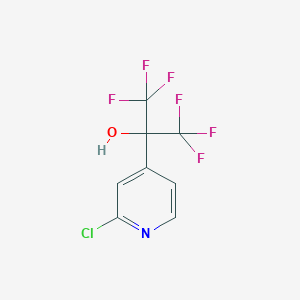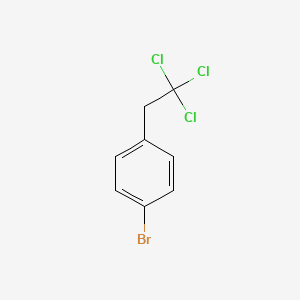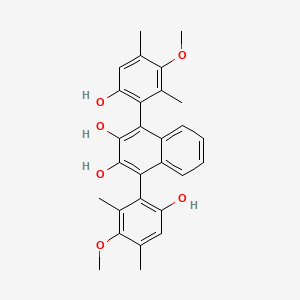
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. A common synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with a chloroformate or isocyanate reagent.
Addition of the Acetamido Group: This can be done through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.
Final Methylation: The final step may involve methylation of the carboxylate group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of functional groups such as the carbamoyl and acetamido groups suggests potential interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-hydroxyphenyl)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methylphenyl)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
The unique combination of functional groups in Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate, particularly the trifluoromethyl and methoxy groups, may confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C24H20ClF3N2O5S |
|---|---|
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H20ClF3N2O5S/c1-12-19(23(33)35-3)22(30-18(31)10-13-4-7-15(34-2)8-5-13)36-20(12)21(32)29-17-11-14(24(26,27)28)6-9-16(17)25/h4-9,11H,10H2,1-3H3,(H,29,32)(H,30,31) |
Clé InChI |
VZYDQFVCJOLNAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)

amine](/img/structure/B12077658.png)




![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)




![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
